4-Methoxybenzamide
Overview
Description
4-Methoxybenzamide is a natural product found in Naravelia zeylanica with data available.
Scientific Research Applications
Pharmacokinetics and Bioavailability Studies :
- The pharmacokinetics of 4-Methoxybenzamide derivatives have been explored in various forms, including studies on their bioavailability in different administration forms like tablets and suppositories (Block et al., 1981).
Applications in Biological Systems :
- This compound and its derivatives have been investigated for their effects on biological systems. Studies include the transformation and excretion of these compounds in animal models like rabbits and cattle, highlighting their metabolic pathways and potential environmental impact (Arita et al., 1970), (Jones et al., 2005).
Chemical Synthesis and Modification :
- Research has been conducted on the chemical synthesis of this compound derivatives, exploring their potential in the development of new compounds with varied applications. This includes studies on palladium-catalyzed alkoxylation and Rh(III)-catalyzed annulations of N-methoxybenzamides (Wang & Yuan, 2010), (Xu et al., 2018).
Medical Imaging and Diagnostic Applications :
- This compound derivatives have been utilized in medical imaging and diagnostic applications, particularly in the study of breast cancer and brain receptors. These studies involve the use of these compounds as tracers in imaging techniques like scintigraphy (Caveliers et al., 2002).
Receptor Binding Studies :
- Investigations into the binding affinities of this compound derivatives to various receptors, such as dopamine and serotonin receptors, have been conducted. These studies contribute to the understanding of these compounds' interaction with neural receptors and their potential therapeutic applications (Perrone et al., 2000).
Safety and Hazards
4-Methoxybenzamide is considered hazardous and may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzamides, a class of compounds to which 4-methoxybenzamide belongs, are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that benzamides can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The methoxy group in this compound could potentially influence its interaction with its targets, but further studies are required to confirm this.
Biochemical Pathways
Given that benzamides can interact with various biological targets, it is plausible that this compound could influence multiple biochemical pathways
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution. The presence of the methoxy group could also affect its metabolism and excretion, but further studies are needed to confirm this.
Result of Action
Benzamides are known to exert various biological effects, such as anti-inflammatory and antimicrobial activities
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, its melting point is reported to be between 164-167 °C , suggesting that it could be stable under normal physiological conditions.
Properties
IUPAC Name |
4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPYIYFQVTFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879434 | |
Record name | P-METHYOXYBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-93-9, 8424-93-9 | |
Record name | 4-Methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | P-METHYOXYBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxybenzamide?
A1: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers commonly use techniques like 1H-NMR and 13C-NMR to characterize this compound. [] These techniques provide valuable information about the compound's structure and purity.
Q3: Does this compound interact with any specific biological targets?
A3: Research indicates that derivatives of this compound show affinity for sigma receptors. [] Specifically, studies have investigated their potential as diagnostic and therapeutic agents for human prostate tumors due to the high density of sigma receptors found in these cells.
Q4: What are the downstream effects of this compound binding to sigma receptors?
A4: While the exact mechanisms are still under investigation, in vitro studies have shown that a derivative of this compound, PIMBA, dose-dependently inhibits cell colony formation in human prostate cells. [] This suggests potential anti-proliferative effects mediated by sigma receptor binding.
Q5: How do structural modifications of this compound affect its biological activity?
A5: Studies on various derivatives of this compound have provided insights into structure-activity relationships. For instance, replacing the methoxy group with a cyclopentyloxy group, as in piclamilast, significantly enhances its potency as a phosphodiesterase type 4 (PDE4) inhibitor. []
Q6: Are there any noteworthy analogues of this compound with distinct biological activities?
A6: Yes, several analogues have shown promising results. N-[3-(allyloxy)-phenyl]-4-methoxybenzamide (9029936) exhibits potent inhibitory activity against Candida albicans filamentation and biofilm formation. [, ] This highlights the potential of modifying the this compound scaffold to target specific biological processes.
Q7: What are the potential applications of this compound and its derivatives in medicinal chemistry?
A7: Research suggests potential applications in various areas:
- Anticancer Agents: Derivatives like PIMBA demonstrate anti-proliferative effects in prostate cancer cells. []
- Anti-inflammatory Agents: Piclamilast, a derivative, acts as a potent PDE4 inhibitor with potential applications in inflammatory airway diseases. []
- Antifungal Agents: Analogue 9029936 exhibits potent antifungal activity against Candida albicans. [, ]
Q8: What are the current limitations and future directions for research on this compound?
A8: Further research is needed to fully understand the mechanism of action, safety profile, and efficacy of this compound and its derivatives in various disease models. Investigation into potential resistance mechanisms and long-term effects is crucial for clinical translation. Developing more potent and selective analogues with improved pharmacokinetic properties is also an active area of research.
Q9: What analytical techniques are commonly employed to characterize and quantify this compound?
A9: Researchers utilize a variety of analytical techniques, including:
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